

# Section 1: Core Molecular Profile and Physicochemical Properties

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## Compound of Interest

Compound Name: **2-Hydroxynicotinonitrile**

Cat. No.: **B3043948**

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**2-Hydroxynicotinonitrile**, also known as 2-oxo-1,2-dihydropyridine-3-carbonitrile, is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyridine core, functionalized with both a hydroxyl (in its pyridone tautomeric form) and a nitrile group, provides a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a wide range of chemical transformations, making it a valuable precursor for novel therapeutic agents and functional materials.[1][2]

The compound predominantly exists in the 2-pyridone tautomeric form, a critical feature that governs its reactivity and intermolecular interactions, such as hydrogen bonding. This characteristic is fundamental to its application in drug design, where it can act as a hydrogen bond donor and acceptor, mimicking peptide bonds and interacting with biological targets.[3]

Table 1: Physicochemical Properties of **2-Hydroxynicotinonitrile**

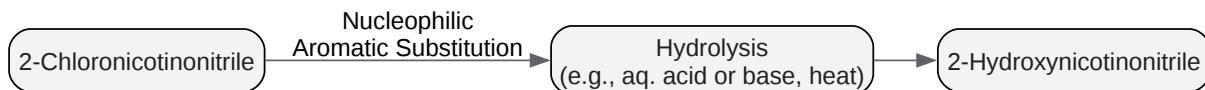
Property	Value	Source(s)
CAS Number	95907-03-2	[1][4][5]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> N <sub>2</sub> O	[1][4]
Molecular Weight	120.11 g/mol	[1][4]
IUPAC Name	2-oxo-1H-pyridine-3-carbonitrile	[1]
Melting Point	285-288 °C	[1]
Appearance	Solid	[1]
Storage	Inert atmosphere, room temperature	[4][6]
SMILES	N#CC1=C(O)N=CC=C1	[4]

## Section 2: Synthesis, Reactivity, and Mechanistic Insights

The utility of **2-Hydroxynicotinonitrile** as a synthetic intermediate is rooted in its accessible synthesis and the versatile reactivity of its functional groups.

### General Synthetic Pathway

While various specific synthetic routes exist, a common and logical approach to synthesizing **2-hydroxynicotinonitrile** involves the hydrolysis of a 2-halonicotinonitrile precursor, typically 2-chloronicotinonitrile. This reaction is a standard nucleophilic aromatic substitution where the halogen at the electron-deficient C2 position is displaced by a hydroxide ion. The choice of a chloro-precursor is driven by its relative stability and reactivity, providing a reliable and scalable route.[7][8]



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Caption: General synthetic route to **2-Hydroxynicotinonitrile**.

## Chemical Reactivity and Experimental Causality

The true value of **2-Hydroxynicotinonitrile** lies in its dual functionality, which allows for selective and sequential reactions.

- The 2-Pyridone Moiety: The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation to introduce diversity at this position. The exocyclic oxygen atom can participate in O-alkylation (etherification) or O-acylation (esterification) reactions, although N-alkylation is often favored. The choice of reaction conditions (base, solvent, temperature) is critical to control the selectivity between N- vs. O-alkylation, a common challenge with pyridone systems. Non-polar aprotic solvents and strong bases often favor N-alkylation.
- The Nitrile Group: The cyano group is a versatile functional handle.[\[2\]](#)
  - Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (2-hydroxynicotinic acid), a valuable intermediate in its own right.[\[2\]](#)[\[7\]](#)
  - Reduction: The nitrile can be reduced to a primary amine (aminomethyl group), introducing a basic center and a key pharmacophore for interacting with biological targets.
  - Cycloaddition: It can participate in cycloaddition reactions to form various heterocyclic rings, such as tetrazoles, which are recognized as carboxylic acid bioisosteres in drug design.[\[9\]](#)

The presence of these two reactive sites makes **2-Hydroxynicotinonitrile** an excellent scaffold for building molecular libraries for high-throughput screening.[\[2\]](#)

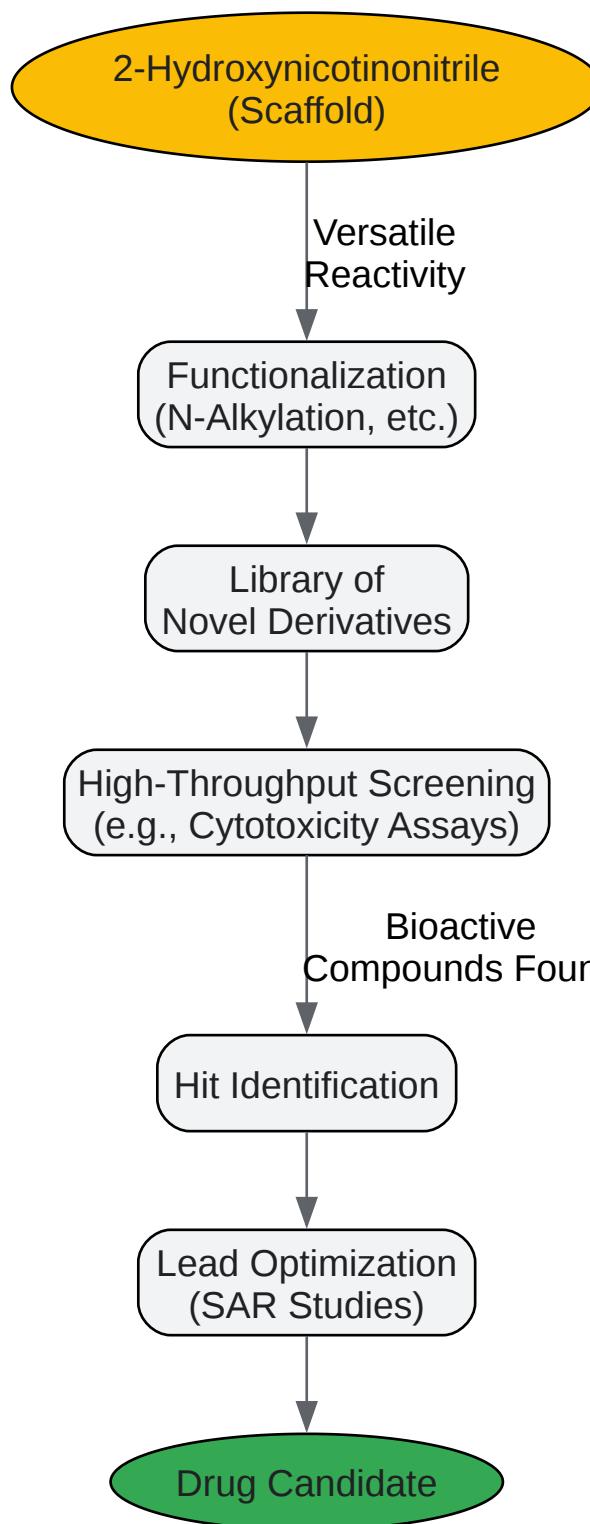
## Section 3: Applications in Drug Discovery and Development

**2-Hydroxynicotinonitrile** is not just a synthetic intermediate; it is a "privileged scaffold" whose core structure is found in numerous biologically active compounds.[3][10] Its primary application is as a foundational building block for synthesizing novel drug candidates, particularly in oncology.

## Role as a Precursor for Anticancer Agents

Research has demonstrated that **2-Hydroxynicotinonitrile** is a key precursor for constructing complex heterocyclic systems with potential cytotoxic activity.[1] Novel substituted pyridine and pyrazolopyridine derivatives synthesized from this scaffold have shown potent in-vitro cytotoxic effects against various human cancer cell lines, including hepatocellular carcinoma (HepG2) and cervical carcinoma (HeLa).[1] The mechanism of action for these derivatives often involves the induction of cytotoxicity, leading to the inhibition of cancer cell proliferation.[1][11]

The nitrile group itself is a crucial pharmacophore in many modern pharmaceuticals.[12] It can act as a hydrogen bond acceptor, a bioisosteric replacement for a carbonyl group, or a reactive handle for covalent inhibition, depending on the molecular context.[9] In derivatives of **2-Hydroxynicotinonitrile**, the nitrile's nitrogen can form critical hydrogen bonds with amino acid residues in enzyme active sites, enhancing binding affinity and selectivity.[3]



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Caption: Drug discovery workflow utilizing **2-Hydroxynicotinonitrile**.

## Broader Biological Relevance of the 2-Pyridone Core

The 2-pyridone motif is prevalent in molecules with a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.<sup>[3]</sup> By using **2-Hydroxynicotinonitrile** as a starting point, researchers can readily access this privileged structure while retaining the nitrile group for further chemical elaboration or for its intrinsic electronic and binding properties.

## Section 4: Experimental Protocols and Safety Information

### Representative Experimental Protocol: Synthesis of an N-Substituted Derivative

This protocol describes a general procedure for the N-alkylation of **2-Hydroxynicotinonitrile**, a common first step in a drug discovery campaign. This protocol is a self-validating system; successful synthesis can be confirmed by standard analytical techniques (NMR, LC-MS), validating the reactivity principles discussed.

Objective: To synthesize 1-benzyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.

#### Materials:

- **2-Hydroxynicotinonitrile** (1.0 eq)
- Benzyl bromide (1.1 eq)
- Potassium carbonate ( $K_2CO_3$ , 1.5 eq)
- N,N-Dimethylformamide (DMF), anhydrous

#### Procedure:

- Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **2-Hydroxynicotinonitrile** and anhydrous DMF. Stir the suspension until the solid is partially dissolved.

- **Base Addition:** Add potassium carbonate to the suspension.  $K_2CO_3$  is a moderately strong base, sufficient to deprotonate the pyridone N-H without causing significant side reactions.
- **Electrophile Addition:** Add benzyl bromide dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
- **Reaction Monitoring:** Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water, which will precipitate the product while the inorganic salts and DMF remain in the aqueous phase.
- **Purification:** Collect the crude solid by vacuum filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure N-benzyl derivative.

## Safety and Handling

**2-Hydroxynicotinonitrile** and its related compounds must be handled with appropriate safety precautions in a laboratory setting.

GHS Hazard Information:[13]

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.

Handling Recommendations:[14][15]

- Use only in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.

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